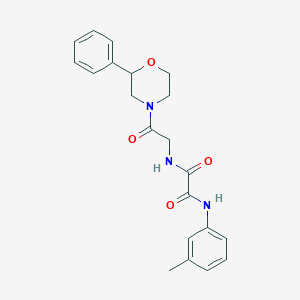

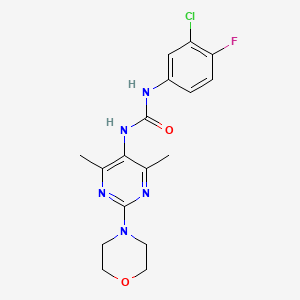

![molecular formula C23H26N2O3 B2507746 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one CAS No. 782460-50-8](/img/structure/B2507746.png)

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known for their biological activities. This particular derivative includes a piperazine ring substituted with a methoxyphenyl group and a chromen-2-one core with additional methyl groups. The structure suggests potential interactions with biological targets, such as receptors or enzymes, which could be explored for therapeutic applications.

Synthesis Analysis

The synthesis of related chromen-2-one derivatives often involves multi-step reactions, including reductive amination and the use of various catalysts or reagents. For instance, a series of novel chromen-2-one derivatives were synthesized by reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be characterized using spectroscopic techniques such as IR, NMR, and mass spectroscopy . For example, NMR studies, including DEPT, H-H COSY, HMQC, and HMBC, can provide complete assignments for the compound's structure . The piperazine ring typically adopts a chair conformation, which is a common feature in these molecules .

Chemical Reactions Analysis

Chromen-2-one derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a piperazine ring and a methoxy group could influence the reactivity and interaction with biological targets. For example, the piperazine moiety can form hydrogen bonds, as seen in the crystal structure of a related compound, where an O—H⋯N hydrogen bond was observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as solubility, melting point, and stability, can be influenced by the substitution pattern on the core structure. The presence of methoxy and methyl groups can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The antimicrobial activity of similar compounds has been evaluated, showing significant activity, which suggests that the compound may also possess such properties .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Antimicrobial Applications

- Synthesis and Biological Evaluation : Novel piperazine derivatives of flavone, closely related to the specified compound, have shown significant anti-inflammatory and antimicrobial activities. These compounds inhibit pro-inflammatory cytokines (TNF-α and IL-6) and display potent antimicrobial effects against both bacterial and fungal strains. Their anti-inflammatory activity was comparable to dexamethasone, a standard anti-inflammatory drug, while their antimicrobial potency was up to 2.5 times greater than ciprofloxacin and miconazole, standard antimicrobial agents (Hatnapure et al., 2012).

Anticancer Applications

- Estrogen Receptor Binding Affinity and Molecular Docking : Compounds synthesized from substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related structures were evaluated for cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some of these compounds exhibited significant anti-proliferative activities, suggesting their potential as therapeutic agents for cancer treatment. Molecular docking studies further supported their mechanism of action (Parveen et al., 2017).

Broad-Spectrum Biological Activities

Discovery and Bioactivity of Bis(heteroaryl)piperazines : A novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors was identified, demonstrating the broad-spectrum bioactivity potential of compounds structurally related to the specified chemical. These bis(heteroaryl)piperazines (BHAPs) were found to be 10-100 times more potent than their lead molecule, showcasing the chemical's versatility in drug development (Romero et al., 1994).

Selective Killing of Bacterial Persisters : A specific derivative, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), was found to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This highlights the potential of such compounds in addressing the challenge of bacterial persistence in infections (Kim et al., 2011).

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including receptors and enzymes involved in various disease states .

Mode of Action

It is known that piperazine derivatives can modulate the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Piperazine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives have been found to exhibit a range of effects, depending on their specific targets and mode of action .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-16-12-21-18(14-23(26)28-22(21)13-17(16)2)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYNLSFCNZNCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)

![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2507683.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2507684.png)